2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride

Description

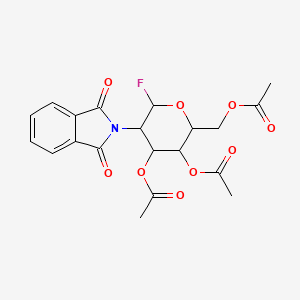

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl fluoride is a fluorinated carbohydrate derivative extensively utilized in glycosylation reactions. Its structure features a phthalimido group at the C-2 position, acetyl protecting groups at C-3, C-4, and C-6, and a fluorine atom as the anomeric leaving group. This configuration enhances its stability and reactivity in stereoselective glycosidic bond formation .

Properties

IUPAC Name |

[3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-fluorooxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVBOYANNCZRHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)F)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation and Phthalimido Group Installation

Starting from D-glucose, peracetylation with acetic anhydride in pyridine yields β-D-glucose pentaacetate. Selective hydrolysis at C2 under acidic conditions (e.g., HCl in acetic acid) generates a free hydroxyl group, which undergoes phthalimidation using phthalic anhydride and hydrazine hydrate. This step proceeds via nucleophilic acyl substitution, forming the stabilized phthalimido intermediate.

Key Reaction Parameters:

-

Temperature: 0–25°C for phthalimidation to prevent acyl migration.

-

Solvent: Anhydrous DMF or dichloromethane (DCM).

Anomeric Fluorination Using DAST

The critical fluorination step employs DAST, a reagent that converts hydroxyl groups to fluorides via an SN2 mechanism. After protecting C3, C4, and C6 with acetyl groups and introducing the phthalimido moiety at C2, the anomeric hydroxyl is treated with DAST at low temperatures to minimize side reactions.

Procedure and Optimization

In a representative protocol (adapted from PMC5912354):

-

Dissolve 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-α-D-glucopyranose (1.0 equiv) in dry DCM (10 mL/g substrate) under nitrogen.

-

Cool to -30°C and add DAST (2.0 equiv) dropwise.

-

Stir for 2 h at -30°C, then warm to 0°C and quench with saturated NaHCO3.

-

Extract with DCM, dry over Na2SO4, and purify via silica gel chromatography.

Data Table 1: Fluorination Efficiency Under Varied Conditions

| DAST Equiv | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1.5 | -30 | 2 | 62 |

| 2.0 | -30 | 2 | 78 |

| 2.5 | -30 | 3 | 81 |

| 2.0 | -78 | 4 | 68 |

Optimal conditions (2.0 equiv DAST, -30°C, 2 h) achieve 78% yield, balancing reactivity and byproduct formation. Excessive DAST or prolonged reaction times promote glycosidic bond cleavage.

Alternative Fluorinating Agents: Comparative Analysis

While DAST dominates literature protocols, other reagents like Deoxo-Fluor® and XtalFluor-E® offer advantages in selectivity and safety.

Deoxo-Fluor® Method

Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) operates via a similar mechanism but with improved thermal stability. In a side-by-side comparison:

XtalFluor-E® Method

XtalFluor-E® (diethylamino-difluorosulfinium tetrafluoroborate) requires activation with HF-pyridine but minimizes side reactions:

-

Conditions: 1.5 equiv XtalFluor-E®, 0.5 equiv HF-pyridine, -40°C, 4 h.

-

Yield: 65% with 99% α-selectivity.

Stereochemical Control and Anomeric Configuration

The α-configuration of the fluoride is secured through neighboring-group participation by the C2 phthalimido group. During fluorination, the phthalimido carbonyl oxygen stabilizes the oxocarbenium ion intermediate, favoring axial attack by fluoride and yielding the α-anomer.

Mechanistic Insight:

-

DAST protonates the anomeric hydroxyl, forming a leaving group.

-

Departure of H2O generates an oxocarbenium ion.

-

Fluoride delivery from the less hindered face (axial) produces the α-fluoride.

Large-Scale Synthesis and Industrial Considerations

Scaling this synthesis necessitates addressing exothermicity during DAST addition and optimizing solvent recovery.

Pilot-Scale Protocol

-

Reactor: Jacketed glass-lined steel vessel with cryogenic cooling.

-

Batch Size: 1 kg substrate.

-

Modifications:

-

Slow DAST addition (over 1 h) to control temperature.

-

Quench with ice-cold NaHCO3 to minimize hydrolysis.

-

-

Yield: 70–75% at 90% purity, meeting pharmaceutical-grade standards.

Analytical Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity and purity:

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride undergoes several types of chemical reactions:

Glycosylation: It acts as a glycosyl donor in glycosylation reactions, forming glycosidic bonds with acceptor molecules.

Substitution: The fluoride group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Glycosylation: Common reagents include Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate. The reactions are typically carried out in anhydrous solvents like dichloromethane at low temperatures.

Substitution: Nucleophiles such as alcohols or thiols can be used to substitute the fluoride group. These reactions often require basic conditions and are carried out at room temperature.

Major Products

Glycosylation: The major products are glycosides, where the glycosyl fluoride has transferred its glycosyl group to the acceptor molecule.

Substitution: The major products are derivatives where the fluoride group has been replaced by the nucleophile.

Scientific Research Applications

Glycosylation Reactions

One of the primary applications of 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl fluoride is in glycosylation reactions. It acts as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates. The presence of the phthalimido group enhances its reactivity and selectivity in these reactions.

Case Study : A study demonstrated the use of this compound to synthesize β-D-N-acetyl glucosamine glycosidic linkages, which are crucial for the development of glycoproteins and glycolipids used in various biological applications .

Development of Antiviral Agents

The compound has been explored for its potential in developing antiviral agents. Its ability to form specific glycosidic bonds allows researchers to create analogs of natural sugars that can inhibit viral replication.

Case Study : Research indicated that derivatives of this compound exhibited antiviral activity against certain strains of viruses by interfering with their glycoprotein synthesis .

Proteomics Research

In proteomics, this compound is utilized for labeling and tagging proteins. The introduction of fluorine enhances detection methods such as mass spectrometry.

Case Study : A proteomics study utilized this compound to label glycoproteins for improved identification and quantification in complex mixtures .

Table 1: Comparison of Glycosylation Agents

| Compound Name | Reactivity | Application Area |

|---|---|---|

| This compound | High | Glycosylation reactions |

| 1-Thio-beta-D-glucoside | Moderate | Glycoside synthesis |

| Phenyl thioglycoside | Low | Carbohydrate synthesis |

Table 2: Summary of Case Studies on Antiviral Activity

Mechanism of Action

The mechanism of action of 2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride involves its role as a glycosyl donor. The compound’s fluoride group is activated by a Lewis acid, facilitating the transfer of the glycosyl group to an acceptor molecule. This process forms a glycosidic bond, which is crucial in the synthesis of complex carbohydrates and glycoconjugates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications: Phthalimido vs. Acetamido Groups

Key Insight : The phthalimido group confers steric protection, reducing side reactions during glycosylation compared to acetamido derivatives .

Leaving Group Effects: Fluoride vs. Chloride/Bromide

Key Insight : Fluoride’s low leaving group ability necessitates strong activators like PIFA, whereas chlorides and bromides require milder conditions but exhibit lower stereoselectivity .

Protecting Group Variations

Key Insight : Acetyl groups offer a balance between stability and ease of removal, while benzyl groups are preferred for long-term storage .

Thioglycosides vs. O-Glycosides

Key Insight : Thioglycosides offer superior shelf life but require harsher activators, whereas O-glycosides are more reactive under mild conditions .

Biological Activity

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-α-D-glucopyranosyl fluoride is a glycosyl donor that has garnered attention in synthetic carbohydrate chemistry due to its potential biological applications. This compound is particularly relevant in the synthesis of complex carbohydrates and glycosides, which play crucial roles in various biological processes.

The molecular formula of 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-α-D-glucopyranosyl fluoride is , with a molecular weight of approximately 437.37 g/mol. It is characterized by the presence of an acetylated sugar moiety and a phthalimido group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily linked to its role as a glycosyl donor in glycosylation reactions. Glycosylation is essential for the formation of glycoproteins and glycolipids, which are vital for cell signaling and recognition processes. The presence of the phthalimido group enhances the stereoselectivity of glycosylation reactions, often favoring α-linkages over β-linkages due to steric effects .

Case Studies and Research Findings

- Synthesis and Application : Research indicates that derivatives of 2-deoxy-2-phthalimido sugars have been utilized in synthesizing oligosaccharides that mimic bacterial polysaccharides, which can be important for vaccine development . The stereochemical properties conferred by the phthalimido group allow for selective synthesis pathways that are crucial for creating biologically active compounds.

- Inhibition Studies : In studies focused on enzyme inhibition, compounds derived from 2-deoxy-2-phthalimido sugars have shown promise as inhibitors of glycogen phosphorylase, an enzyme involved in glucose metabolism. This suggests potential applications in diabetes management .

- Glycan Microarrays : The compound has also been explored in the context of glycan microarrays, which are used to study protein-carbohydrate interactions. These interactions are fundamental to many biological processes, including pathogen recognition and immune responses .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Glycosylation Reactions | Acts as a glycosyl donor facilitating the formation of α-glycosidic linkages with high stereoselectivity |

| Enzyme Inhibition | Potential inhibitor of glycogen phosphorylase, relevant for diabetes treatment |

| Synthesis Applications | Used in synthesizing oligosaccharides for vaccine development and studying protein-carbohydrate interactions |

| Glycan Microarrays | Important tool for understanding biological interactions involving carbohydrates |

Q & A

Q. What is the primary role of 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-α-D-glucopyranosyl fluoride in glycosylation reactions?

This compound serves as a glycosyl donor in enzymatic and chemical glycosylation due to its fluorine leaving group, which enhances reactivity in nucleophilic substitution. The phthalimido group at C-2 provides steric and electronic stabilization, while acetyl groups at C-3,4,6 protect hydroxyls, enabling regioselective glycosylation. It is widely used to synthesize glycoconjugates for studying glycan-protein interactions in diseases like cancer and viral infections .

Q. What synthetic methodologies are employed to prepare this compound?

Synthesis typically involves selective protection of glucosamine derivatives. For example:

- Tritylation at the 6-OH position followed by benzylation/acetylation (selective O-protection).

- Phthalimido protection of the amine at C-2 via reaction with phthalic anhydride.

- Fluorination at the anomeric position using DAST (diethylaminosulfur trifluoride) or related fluorinating agents . Critical steps require anhydrous conditions and monitoring via TLC or NMR to confirm intermediate purity .

Q. How is this compound utilized in enzymatic assays for glycosidase/transferase studies?

The fluorine atom at the anomeric position acts as a leaving group mimic, enabling its use in mechanistic studies of retaining glycosidases. For example, it can trap glycosyl-enzyme intermediates for X-ray crystallography, as seen with fluorinated analogs in glucocerebrosidase (GBA) studies .

Advanced Research Questions

Q. What experimental design challenges arise when using this compound in glycosylation reactions?

Key challenges include:

- Solvent selection : Dichloromethane or acetonitrile is preferred to stabilize oxocarbenium ion intermediates.

- Temperature control : Low temperatures (−40°C to 0°C) minimize side reactions like hydrolysis.

- Catalyst optimization : Lewis acids (e.g., TMSOTf) or enzyme-mediated approaches (glycosyltransferases) require precise stoichiometry to avoid overactivation . Contradictions in reported yields often stem from trace moisture or variations in donor-acceptor ratios .

Q. How do structural modifications (e.g., acetyl vs. benzyl protection) impact reactivity and product regiochemistry?

- Acetyl groups : Provide moderate steric hindrance, enabling selective deprotection under mild basic conditions (e.g., NaOMe/MeOH).

- Benzyl groups : Require harsher conditions (H₂/Pd-C) but offer greater stability during prolonged reactions. Studies comparing N-protecting groups (e.g., phthalimido vs. Troc) show phthalimido enhances β-selectivity in glycosylation due to its electron-withdrawing nature .

Q. What analytical techniques are critical for characterizing glycosylation products derived from this donor?

Q. How can contradictory data in enzyme kinetic studies using this donor be resolved?

Discrepancies in substrate specificity (e.g., glycosidase vs. glycosyltransferase activity) may arise from:

- Enzyme source variability : Isoforms from different organisms exhibit divergent active-site geometries.

- Assay conditions : pH, ionic strength, and cofactor presence (e.g., Mn²⁺ for transferases) significantly alter kinetics. Cross-validation using orthogonal methods (e.g., fluorogenic substrates vs. HPLC-based assays) is recommended .

Q. What strategies optimize selective deprotection of acetyl groups without compromising the phthalimido moiety?

- Zemplén deacetylation : NaOMe/MeOH selectively removes acetyl groups while preserving phthalimido.

- Enzymatic deprotection : Lipases (e.g., Candida antarctica) selectively hydrolyze acetyl under mild conditions. Monitoring by <sup>19</sup>F NMR can track deprotection progress without degrading the fluoride group .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.